Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride
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Overview
Description
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride is a chemical compound with the molecular formula C9H17FN2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of azetidine derivatives with tert-butyl carbamate and fluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted azetidines, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl azetidin-3-ylmethylcarbamate: Similar in structure but lacks the fluoromethyl group.
Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride: Contains a methyl group instead of a fluoromethyl group.
Tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride: Has a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H18ClFN2O2 |
---|---|
Molecular Weight |
240.70 g/mol |
IUPAC Name |
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9;/h11H,4-6H2,1-3H3,(H,12,13);1H |
InChI Key |
VMEBCSMDCZTDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CF.Cl |
Origin of Product |
United States |
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